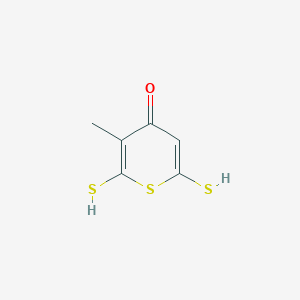

3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one

CAS No.: 1738-11-0

Cat. No.: VC17620345

Molecular Formula: C6H6OS3

Molecular Weight: 190.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1738-11-0 |

|---|---|

| Molecular Formula | C6H6OS3 |

| Molecular Weight | 190.3 g/mol |

| IUPAC Name | 3-methyl-2,6-bis(sulfanyl)thiopyran-4-one |

| Standard InChI | InChI=1S/C6H6OS3/c1-3-4(7)2-5(8)10-6(3)9/h2,8-9H,1H3 |

| Standard InChI Key | IUEZLKSFWLRWHD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=CC1=O)S)S |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 3-methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one consists of a six-membered thiopyran ring, where one oxygen atom replaces a sulfur atom in the pyran framework. The molecule features two sulfanyl (-SH) groups at the 2 and 6 positions and a methyl (-CH₃) group at position 3. This configuration creates a planar ring system with significant electron delocalization, contributing to its stability and reactivity .

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 3-methyl-2,6-bis(sulfanyl)thiopyran-4-one, reflecting the positions of the substituents on the thiopyran ring. Alternative designations include 2,6-dimercapto-3-methyl-4H-thiopyran-4-one and 4H-thiopyran-4-one,2,6-dimercapto-3-methyl . The CAS registry number 1738-11-0 serves as a unique identifier for this compound in chemical databases.

Synthetic Methodologies

Industrial Production Considerations

Industrial-scale synthesis would likely prioritize cost-effective reagents and scalable procedures. The use of sodium tungstate dihydrate as a catalyst in oxidation steps, as demonstrated in the synthesis of related sulfones , could be adapted for introducing sulfanyl groups. Solvent selection, such as toluene or tetrahydrofuran, and controlled reaction temperatures (e.g., −15°C for sensitive intermediates ) are essential to minimize side reactions.

Physicochemical Properties

Molecular and Spectral Data

The compound’s molecular formula, C₆H₆OS₃, corresponds to a molecular weight of 190.306 g/mol and an exact mass of 189.958 Da . Key physicochemical parameters include:

| Property | Value |

|---|---|

| PSA (Polar Surface Area) | 122.91 Ų |

| LogP (Partition Coefficient) | 1.994 |

| Hydrogen Bond Donors | 2 (from -SH groups) |

The high PSA value suggests significant polarity, influencing solubility in polar solvents like methanol or water. The moderate LogP indicates balanced lipophilicity, making the compound suitable for both organic and aqueous reaction environments .

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

The sulfanyl groups in 3-methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one participate in redox reactions. Oxidation with agents like meta-chloroperbenzoic acid (mCPBA) selectively converts sulfanyl groups to sulfoxides without overoxidation to sulfones, as observed in structurally related compounds . Conversely, reduction with sodium borohydride could yield thiol derivatives, though experimental validation is needed.

Nucleophilic Substitution

The electron-rich thiopyran ring facilitates nucleophilic substitution at the sulfanyl positions. For instance, reactions with alkyl halides may produce thioether derivatives, expanding the compound’s utility in synthesizing sulfur-containing polymers or ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume